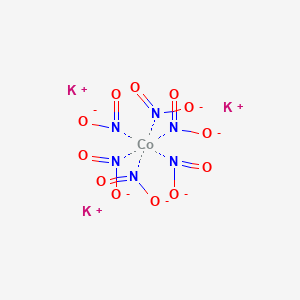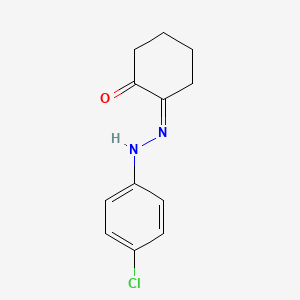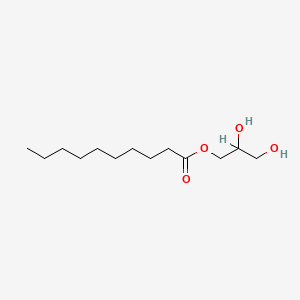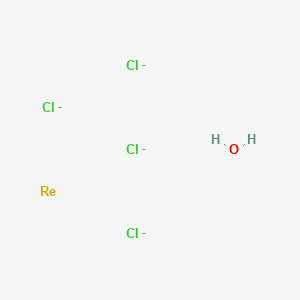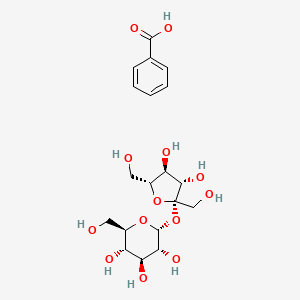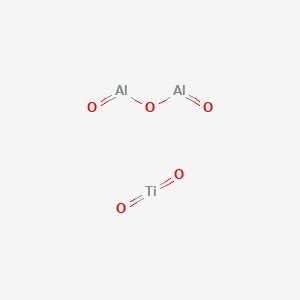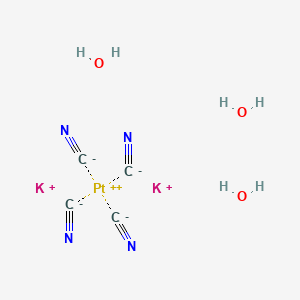
三水合四氰合铂(II)钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Potassium tetracyanoplatinate(II) trihydrate can be synthesized through reactions involving potassium salts and tetracyanoplatinate in specific conditions. The synthesis process often explores the interactions and formation of complexes that exhibit unique conducting properties. These studies lay the groundwork for further exploration of its applications in materials science, particularly in the creation of conducting complexes and the study of their structural characteristics (Johnson, Musselman, & Williams, 1977).
Molecular Structure Analysis
The molecular structure of potassium tetracyanoplatinate(II) trihydrate reveals intricate details about its crystallographic parameters, showcasing chains of Pt(CN)4 groups with specific Pt-Pt distances and angles. This detailed structural information aids in understanding the physical and chemical behavior of the compound, particularly in the context of its conducting properties and the potential for creating partially oxidized complexes with unique electrical characteristics (Williams, Keefer, Washecheck, & Enright, 1976).
Chemical Reactions and Properties
Potassium tetracyanoplatinate(II) trihydrate participates in various chemical reactions that lead to the formation of partially oxidized materials. These reactions are crucial for the development of materials with specific conducting properties. The compound's ability to form bronze needles upon oxidation, without the presence of halide ions, exemplifies its reactivity and the potential for creating materials with desired electrical characteristics (Reis, Peterson, Washecheck, & Miller, 1976).
Physical Properties Analysis
The study of potassium tetracyanoplatinate(II) trihydrate's physical properties, such as its crystallography and phase transitions, provides insights into its suitability for various applications. Understanding these properties is essential for manipulating the compound in the synthesis of materials with specific characteristics, particularly in the realm of conducting complexes (Geneviciute, Florio, & Lee, 2011).
科学研究应用
-
Preparation of Other Salts
- Potassium tetracyanoplatinate(II) trihydrate is used in the preparation of other salts like Krogmann’s salt . These salts are highly conducting, one-dimensional materials .
- The method of application involves chemical reactions under controlled conditions to produce the desired salts .
- The outcome of this application is the production of highly conducting materials that can be used in various fields, including electronics and materials science .
-
Material Science Research
- Given its unique properties, Potassium tetracyanoplatinate(II) trihydrate could be used in material science research .
- It could be used in the synthesis of new materials or the study of its properties under different conditions .
- The methods of application would depend on the specific research question being addressed .
- The outcomes could include new insights into material properties or the development of new materials .
-
Preparation of Other Salts
- Potassium tetracyanoplatinate(II) trihydrate is used in the preparation of other salts like Krogmann’s salt . These salts are highly conducting, one-dimensional materials .
- The method of application involves chemical reactions under controlled conditions to produce the desired salts .
- The outcome of this application is the production of highly conducting materials that can be used in various fields, including electronics and materials science .
-
Material Science Research
- Given its unique properties, Potassium tetracyanoplatinate(II) trihydrate could be used in material science research .
- It could be used in the synthesis of new materials or the study of its properties under different conditions .
- The methods of application would depend on the specific research question being addressed .
- The outcomes could include new insights into material properties or the development of new materials .
-
Nanotechnology
- Potassium tetracyanoplatinate(II) trihydrate could potentially be used in nanotechnology .
- Its high purity, submicron, and nanopowder forms may be considered for various applications .
- The methods of application would involve nanoscale manipulation and characterization .
- The outcomes could include the development of novel nanomaterials or nanodevices .
安全和危害
Potassium tetracyanoplatinate(II) trihydrate is classified as toxic if swallowed, harmful if inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, or if swallowed or inhaled, seek medical attention immediately .
未来方向
The future directions of Potassium tetracyanoplatinate(II) trihydrate are not specified in the search results. Its use in the preparation of other salts like Krogmann’s salt, which are highly conducting, one-dimensional materials, suggests potential applications in areas like materials science and electronics .
属性
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.3H2O.Pt/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYQMMCROYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6K2N4O3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetracyanoplatinate(II) trihydrate | |
CAS RN |
14323-36-5 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

